1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride
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Overview
Description
1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a phenylpiperidinyl group, and a propanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide under basic conditions.
Formation of the Piperidinyl Group: The piperidinyl group is often introduced through a reductive amination reaction, where a ketone reacts with a primary amine in the presence of a reducing agent.
Formation of the Propanone Moiety: The propanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy and piperidinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its potential as a triple reuptake inhibitor.
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Shares structural similarities but differs in functional groups.
Uniqueness
1-Phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
89687-45-6 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-phenoxy-3-(4-phenylpiperidin-1-yl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c22-19(16-23-20-9-5-2-6-10-20)15-21-13-11-18(12-14-21)17-7-3-1-4-8-17;/h1-10,18H,11-16H2;1H |
InChI Key |
KJMRGJYJBNHMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)COC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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